molecular formula C23H26N4O7S3 B2920443 (Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 683247-51-0

(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2920443
CAS RN: 683247-51-0
M. Wt: 566.66
InChI Key: PRQCGHUUOXJVPA-GYHWCHFESA-N
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Description

The compound contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2(3H)-ylidene group, in particular, is a heterocyclic compound that can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzo[d]thiazol-2(3H)-ylidene group, the carbamoyl group, and the phenylsulfonyl group. These groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carbamoyl groups could affect the compound’s solubility and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A variety of synthesis methods, such as the Mannich reaction and reaction with different aromatic aldehydes, have been employed in creating compounds similar to (Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. These methods are crucial for preparing compounds with potential biological activities (Sharma, Kumar, & Pathak, 2014).

Biological Activities

  • Antibacterial and Antifungal Activities : Compounds structurally similar to the specified molecule have demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Sharma, Kumar, & Pathak, 2014).

  • Anticancer Properties : Certain derivatives have shown activity against human cancer cell lines, such as the Human Breast Cancer Cell Line MCF7. This highlights the potential use of these compounds in cancer research and therapy (Sharma, Kumar, & Pathak, 2014).

Medicinal Chemistry

  • Molecular Hybridization : Molecular hybridization techniques have been used to design compounds with specific biological activities, such as inhibition of Mycobacterium tuberculosis DNA gyrase, suggesting the compound's potential in developing new antituberculosis agents (Jeankumar et al., 2013).

Antimicrobial Screening

  • Antimicrobial Evaluation : These compounds have been extensively evaluated for their antimicrobial properties against various bacterial and fungal strains, which is essential for the development of new antimicrobial drugs (Abbavaram & Reddyvari, 2013).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given the presence of several functional groups that are common in medicinal chemistry, it could be of interest for further study in this field .

properties

IUPAC Name

ethyl 4-[4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-4-34-23(29)26-11-13-27(14-12-26)37(32,33)17-7-5-16(6-8-17)21(28)24-22-25(2)19-10-9-18(36(3,30)31)15-20(19)35-22/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQCGHUUOXJVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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